![molecular formula C10H8ClN3O3S2 B2702789 5-[(4-chlorophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide CAS No. 306977-14-0](/img/structure/B2702789.png)
5-[(4-chlorophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide
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Overview
Description
“5-[(4-chlorophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide” is a chemical compound . It is a derivative of 1,3,4-thiadiazole, a class of compounds known for their wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds starts from 4-chlorobenzoic acid. The process involves esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .Molecular Structure Analysis
The molecular structure of “5-[(4-chlorophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide” is based on the 1,3,4-thiadiazole scaffold, which is a common feature in many biologically active compounds . The compound also contains a sulfonyl group attached to a 4-chlorophenyl moiety .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “5-[(4-chlorophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide” include esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution .Scientific Research Applications
- Researchers have explored the antiviral potential of this compound. In a study by Chen et al., they synthesized several derivatives of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamides . Among these, compounds 7b and 7i demonstrated anti-tobacco mosaic virus (TMV) activity. This finding suggests that the compound could be further investigated for antiviral applications.
- Sulfonamide derivatives, like the one , have played a pivotal role in medicine. Their antibacterial and antifungal properties have revolutionized antibiotic therapy . Researchers may explore modifications of this compound to enhance its therapeutic potential.
- Sulfonamide derivatives have been investigated for agricultural purposes. While some exhibit herbicidal properties, others may protect crops from fungal infections . Considering the compound’s structure, it could be evaluated for its effects on plant health and disease resistance.
- Previous work has focused on related 1,3,4-thiadiazoles as potential anticonvulsants, antifungals, and antibacterials . Researchers could explore the bioactivity of this compound against various targets, including enzymes, receptors, or cellular processes.
- In a separate study, 2-alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole derivatives were synthesized to inhibit tumor cell growth . Investigating similar derivatives based on our compound might reveal novel anticancer properties.
- Beyond its biological applications, researchers may use this compound for custom synthesis or as a reference standard. Companies like ChemScene offer it for bulk manufacturing and impurity analysis .
Antiviral Activity
Medicinal Chemistry
Agricultural Applications
Bioactivity Studies
Tumor Cell Growth Inhibition
Custom Synthesis and Impurity Analysis
Future Directions
The future directions for research on “5-[(4-chlorophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide” could involve further exploration of its biological activities and potential therapeutic applications . Additionally, more studies could be conducted to fully understand its mechanism of action and to determine its physical and chemical properties.
Mechanism of Action
Target of Action
The compound “5-[(4-chlorophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide” belongs to the class of sulfonamides and thiadiazoles. Sulfonamides are known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid, which is crucial for DNA replication . Thiadiazoles have been reported to possess a wide range of biological activities, including antiviral, anticonvulsant, and antibacterial properties .
Mode of Action
Thiadiazoles, on the other hand, may interact with various enzymes and receptors in the body, leading to their diverse biological activities .
Biochemical Pathways
The compound could potentially affect the folic acid synthesis pathway in bacteria, leading to inhibition of bacterial growth if it acts like other sulfonamides . If it exhibits antiviral properties like some thiadiazoles, it might interfere with viral replication processes .
Pharmacokinetics
Many sulfonamides are well absorbed orally and widely distributed in the body . The presence of the N-methyl group might influence its metabolism and excretion.
Result of Action
If it acts like other sulfonamides and thiadiazoles, it could lead to inhibition of bacterial growth or viral replication .
properties
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-N-methylthiadiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O3S2/c1-12-9(15)8-10(18-14-13-8)19(16,17)7-4-2-6(11)3-5-7/h2-5H,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGDLTRTPNBGLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SN=N1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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